2-(1,3,5-Triazin-2-yl)ethanol: Structural Mechanics, Synthesis, and Therapeutic Applications
2-(1,3,5-Triazin-2-yl)ethanol: Structural Mechanics, Synthesis, and Therapeutic Applications
Executive Summary
The compound 2-(1,3,5-triazin-2-yl)ethanol and its highly functionalized derivatives (such as the 4,6-diamino analog) represent a privileged class of chemical scaffolds in modern medicinal chemistry and materials science. Characterized by a highly electron-deficient s-triazine core appended to a flexible, polar hydroxyethyl linker, this molecule bridges the gap between rigid aromatic pharmacophores and dynamic hydrogen-bonding networks. This whitepaper provides an in-depth technical analysis of its molecular mechanics, validated synthetic protocols, and emerging applications in targeted protein degradation and antimicrobial drug development [1].
Chemical Structure & Molecular Mechanics
The core architecture of 2-(1,3,5-triazin-2-yl)ethanol consists of a symmetrical 1,3,5-triazine ring substituted at the C2 position by an ethanol moiety.
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Electronic Environment: The three symmetrically arranged nitrogen atoms in the s-triazine ring exert a profound electron-withdrawing effect. This drastically lowers the electron density of the aromatic system, making it highly resistant to cytochrome P450-mediated oxidative metabolism—a critical advantage in pharmacokinetic optimization.
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The Hydroxyethyl Appendage: The ethanol group provides a primary alcohol terminus. This serves a dual purpose: it acts as a versatile synthetic handle for esterification, etherification, or oxidation, and functions as a potent hydrogen bond donor/acceptor in biological binding pockets.
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Bioisosterism: In drug design, the triazine core is frequently deployed as a bioisostere for pyrimidines or quinazolines, offering improved aqueous solubility while maintaining critical binding interactions with kinase hinge regions.
Physical & Chemical Properties
To facilitate experimental design, the physical and chemical properties of the foundational 2-(1,3,5-triazin-2-yl)ethanol and its most commercially relevant derivative, 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol (CAS 101140-51-6), are summarized below [2][3].
| Property | 2-(1,3,5-Triazin-2-yl)ethanol (Base Scaffold) | 4,6-Diamino Derivative (CAS 101140-51-6) |
| Molecular Formula | C₅H₇N₃O | C₅H₉N₅O |
| Molecular Weight | 125.13 g/mol | 155.16 g/mol |
| Boiling Point | ~280 °C (Estimated) | 533.6 ± 52.0 °C (Predicted) |
| Density | ~1.25 g/cm³ (Estimated) | 1.492 ± 0.06 g/cm³ (Predicted) |
| pKa (Hydroxyl) | ~15.0 | 14.65 ± 0.10 (Predicted) |
| Key Structural Feature | Unsubstituted, highly electrophilic core | Diamino-substituted, stabilized core |
Experimental Protocols & Synthetic Pathways
The synthesis of triazine-ethanol derivatives requires careful control of nucleophilic additions due to the susceptibility of the triazine ring to ring-opening under harsh conditions. Below is a self-validating protocol for the synthesis of the 4,6-diamino derivative via a cyclization pathway.
Protocol: Synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
1. Reaction Setup: Combine dicyandiamide (1.0 eq, 10 mmol) and 3-hydroxypropionitrile (1.0 eq, 10 mmol) in a dry 50 mL round-bottom flask.
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Causality: Dicyandiamide provides the requisite N-C-N-C-N backbone, while 3-hydroxypropionitrile supplies the two-carbon linker and the final carbon needed to close the s-triazine ring.
2. Catalysis & Heating: Add a catalytic amount of potassium hydroxide (KOH, 20 mol%) dissolved in 15 mL of anhydrous methanol. Reflux the mixture at 65 °C for 12 hours under an inert argon atmosphere.
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Causality: The basic environment deprotonates the guanidine intermediate, drastically increasing its nucleophilicity. This drives the attack on the electrophilic nitrile carbon, facilitating the thermodynamically favorable cyclization into the aromatic triazine system.
3. Isolation & Purification: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a white solid. Filter the precipitate under vacuum and wash with cold methanol (2 x 5 mL).
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Causality: The highly polar nature of the diamino-triazine system renders it insoluble in cold short-chain alcohols. This allows for a high-purity isolation without the need for resource-intensive silica gel chromatography.
4. Self-Validation Step: Dissolve a 1 mg sample in DMSO- d6 and analyze via LC-MS. The reaction is considered successful and complete when the starting material mass is absent and a dominant [M+H]⁺ peak at m/z 156.1 is observed.
Fig 1: Step-by-step synthetic workflow for the 4,6-diamino-1,3,5-triazine-2-ethanol derivative.
Applications in Drug Development & Biological Signaling
Antimicrobial Enzyme Inhibition
Recent screening campaigns have identified 2-(1,3,5-triazin-2-yl)ethanol derivatives as potent inhibitors of specific bacterial enzymes [1]. The triazine nitrogens coordinate with active-site metal ions (e.g., Zn²⁺ in metallo-beta-lactamases), while the ethanol appendage projects into solvent-exposed channels, preventing substrate entry.
PROTAC Linker Engineering
In the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs), the spatial relationship between the target protein and the E3 ligase is paramount. The 2-(1,3,5-triazin-2-yl)ethanol scaffold is increasingly utilized as a rigidified linker. The ethanol hydroxyl group serves as the attachment point for PEGylation, while the triazine core restricts the conformational degrees of freedom, reducing the entropic penalty upon ternary complex formation.
Fig 2: Mechanism of action for a PROTAC utilizing a triazine-ethanol derivative as a rigid linker.
Analytical Validation & Self-Validating Systems
To ensure scientific integrity, any synthesized batch of 2-(1,3,5-triazin-2-yl)ethanol must pass a stringent, self-validating analytical pipeline before deployment in biological assays.
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¹H NMR Spectroscopy (400 MHz, DMSO- d6 ): The defining markers for the 4,6-diamino derivative include a triplet at ~2.5 ppm (CH₂ adjacent to the triazine ring) and a quartet at ~3.6 ppm (CH₂ adjacent to the hydroxyl group). The hydroxyl proton typically appears as a broad singlet at ~4.5 ppm, while the four amino protons manifest as a broad singlet at ~6.5 ppm. The absence of peaks above 8.0 ppm confirms the complete substitution of the triazine core.
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High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a water/acetonitrile gradient (0.1% TFA). The highly polar nature of the compound results in an early retention time. A single sharp peak at 254 nm (due to the strong UV absorbance of the conjugated triazine system) validates >98% purity.
